Cas no 203741-61-1 (2-(4-nitrophenoxy)propanohydrazide)

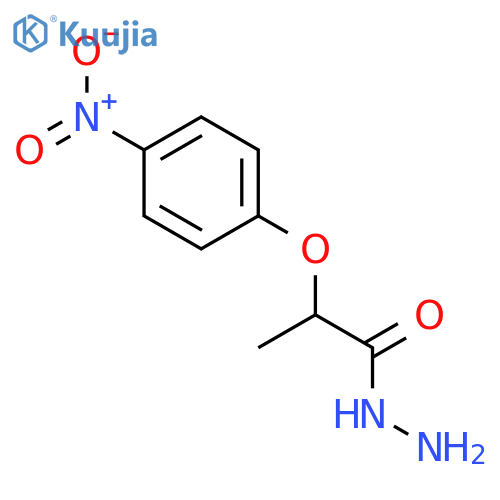

203741-61-1 structure

商品名:2-(4-nitrophenoxy)propanohydrazide

CAS番号:203741-61-1

MF:C9H11N3O4

メガワット:225.201341867447

MDL:MFCD03423133

CID:909666

PubChem ID:3727013

2-(4-nitrophenoxy)propanohydrazide 化学的及び物理的性質

名前と識別子

-

- 2-(4-Nitrophenoxy)propanehydrazide

- 2-(4-Nitrophenoxy)propanohydrazide

- AC1MV4C0

- ALBB-002608

- BBL016832

- CTK4E4070

- MolPort-000-887-284

- Oprea1_597324

- 203741-61-1

- AKOS000305650

- CS-0318326

- VS-05609

- SB86033

- MFCD03423133

- STK435801

- DTXSID90395593

- Propanoic acid, 2-(4-nitrophenoxy)-, hydrazide

- 2-(4-nitrophenoxy)propanohydrazide

-

- MDL: MFCD03423133

- インチ: InChI=1S/C9H11N3O4/c1-6(9(13)11-10)16-8-4-2-7(3-5-8)12(14)15/h2-6H,10H2,1H3,(H,11,13)

- InChIKey: PMNXIBGQTSSNCB-UHFFFAOYSA-N

- ほほえんだ: CC(OC1=CC=C([N+]([O-])=O)C=C1)C(NN)=O

計算された属性

- せいみつぶんしりょう: 225.07503

- どういたいしつりょう: 225.075

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 110Ų

じっけんとくせい

- 密度みつど: 1.338

- ふってん: 498.4°C at 760 mmHg

- フラッシュポイント: 255.2°C

- 屈折率: 1.578

- PSA: 107.49

2-(4-nitrophenoxy)propanohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B106928-100mg |

2-(4-nitrophenoxy)propanohydrazide |

203741-61-1 | 100mg |

$ 50.00 | 2022-06-07 | ||

| Chemenu | CM114276-10g |

2-(4-nitrophenoxy)propanohydrazide |

203741-61-1 | 95% | 10g |

$504 | 2023-02-18 | |

| abcr | AB214731-1g |

2-(4-Nitrophenoxy)propanohydrazide, 95%; . |

203741-61-1 | 95% | 1g |

€230.10 | 2025-02-18 | |

| A2B Chem LLC | AB04896-5g |

2-(4-Nitrophenoxy)propanohydrazide |

203741-61-1 | 95% | 5g |

$441.00 | 2024-04-20 | |

| Ambeed | A374936-1g |

2-(4-Nitrophenoxy)propanehydrazide |

203741-61-1 | 95+% | 1g |

$133.0 | 2024-07-28 | |

| A2B Chem LLC | AB04896-1g |

2-(4-Nitrophenoxy)propanohydrazide |

203741-61-1 | 95% | 1g |

$118.00 | 2024-04-20 | |

| 1PlusChem | 1P0029K0-5g |

Propanoic acid, 2-(4-nitrophenoxy)-, hydrazide |

203741-61-1 | 95% | 5g |

$509.00 | 2025-02-19 | |

| Ambeed | A374936-5g |

2-(4-Nitrophenoxy)propanehydrazide |

203741-61-1 | 95+% | 5g |

$405.0 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388996-1g |

2-(4-Nitrophenoxy)propanehydrazide |

203741-61-1 | 95+% | 1g |

¥2310 | 2023-04-15 | |

| TRC | B106928-1g |

2-(4-nitrophenoxy)propanohydrazide |

203741-61-1 | 1g |

$ 275.00 | 2022-06-07 |

2-(4-nitrophenoxy)propanohydrazide 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

203741-61-1 (2-(4-nitrophenoxy)propanohydrazide) 関連製品

- 203741-59-7(2-(2-nitrophenoxy)propanohydrazide)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:203741-61-1)2-(4-nitrophenoxy)propanohydrazide

清らかである:99%

はかる:5g

価格 ($):364.0